molecular formula C10H19O5P B14575313 Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate CAS No. 61211-65-2

Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate

Cat. No.: B14575313
CAS No.: 61211-65-2
M. Wt: 250.23 g/mol
InChI Key: BHTAYVXCJAYCKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate is an organic compound with the molecular formula C10H19O6P. It is characterized by the presence of an ester group and a phosphite group, making it a versatile compound in organic synthesis and various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonate esters, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate involves its interaction with various molecular targets. The ester and phosphite groups allow it to participate in nucleophilic and electrophilic reactions, facilitating the formation of new chemical bonds. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(diethoxyphosphanyl)oxy]but-2-enoate is unique due to the presence of both ester and phosphite groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

CAS No.

61211-65-2

Molecular Formula

C10H19O5P

Molecular Weight

250.23 g/mol

IUPAC Name

ethyl 3-diethoxyphosphanyloxybut-2-enoate

InChI

InChI=1S/C10H19O5P/c1-5-12-10(11)8-9(4)15-16(13-6-2)14-7-3/h8H,5-7H2,1-4H3

InChI Key

BHTAYVXCJAYCKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)OP(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.